5-(3,4-dimethylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group and two phenyl groups attached to the nitrogen atom, along with a 3,4-dimethylphenyl group attached to the oxazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the oxazole ring is treated with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine, such as diphenylamine, under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. This can be achieved using various reagents and conditions, depending on the desired substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with oxidized functional groups, while reduction reactions may yield reduced oxazole derivatives.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacks the diphenyl groups attached to the nitrogen atom.
N,N-diphenyl-1,2-oxazole-3-carboxamide: Lacks the 3,4-dimethylphenyl group attached to the oxazole ring.
5-phenyl-1,2-oxazole-3-carboxamide: Lacks both the 3,4-dimethylphenyl group and the diphenyl groups attached to the nitrogen atom.
Uniqueness
5-(3,4-dimethylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both the 3,4-dimethylphenyl group and the diphenyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds and of interest in various scientific research fields.
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-17-13-14-19(15-18(17)2)23-16-22(25-28-23)24(27)26(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16H,1-2H3 |
InChI Key |
JDDNWKJSCQQHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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